molecular formula C20H18ClN3O4S B2763942 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921818-51-1

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2763942
CAS RN: 921818-51-1
M. Wt: 431.89
InChI Key: TXNHZCOZEWTCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole derivatives, such as the one you’re asking about, have been studied for their potential antimicrobial and anticancer properties . They are characterized by a heterocyclic ring containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various analytical techniques. For instance, the linear formula, CAS number, and molecular weight can be determined .

Scientific Research Applications

Antimicrobial Activity

This compound, due to its thiazole core, has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit antimicrobial activity by interfering with the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . The compound’s structure allows it to target and inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial drugs.

Anticancer Properties

The thiazole nucleus is also associated with antiproliferative properties. Research indicates that derivatives of thiazole, including compounds similar to N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide , have shown promising results against cancer cell lines, such as human breast adenocarcinoma (MCF7) . These compounds can be used as lead compounds for rational drug design aimed at cancer therapy.

Anti-inflammatory Potential

Compounds with a thiazole nucleus have been reported to possess anti-inflammatory activities . This suggests that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common pathological feature of various diseases, including autoimmune disorders.

Analgesic Effects

In addition to anti-inflammatory properties, some thiazole derivatives have demonstrated significant analgesic activities . This implies that N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could potentially be developed into a pain-relieving medication.

Antifungal Applications

The thiazole core is also known for its antifungal properties. It can be particularly effective against Candida species, which are common pathogens responsible for fungal infections . This makes the compound a potential candidate for the development of new antifungal drugs, especially for topical applications.

Molecular Docking and Drug Design

Molecular docking studies of thiazole derivatives have shown good binding scores within the binding pockets of selected protein databases . This indicates that N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could be a valuable molecule in the drug discovery process, aiding in the design of more effective pharmaceuticals.

Antitubercular Activity

Thiazole derivatives have been recognized for their antitubercular activity, suggesting that our compound could be explored for its potential to treat tuberculosis . This is particularly important given the rising resistance to current antitubercular drugs.

Mechanism of Action

The mechanism of action of thiazole derivatives can depend on their specific structure and the biological system they interact with. Some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their potential medicinal properties. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective drugs .

properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-7-12(8-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-13(21)4-6-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHZCOZEWTCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.